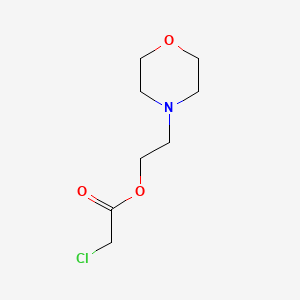![molecular formula C9H12 B3147533 7-Ethynylbicyclo[4.1.0]heptane CAS No. 62572-42-3](/img/structure/B3147533.png)
7-Ethynylbicyclo[4.1.0]heptane
Descripción general
Descripción
7-Ethynylbicyclo[4.1.0]heptane is a chemical compound with the molecular formula C9H12 . It has an average mass of 120.192 Da and a monoisotopic mass of 120.093903 Da . The IUPAC name for this compound is 7-ethynylbicyclo[4.1.0]heptane .
Molecular Structure Analysis
The InChI code for 7-Ethynylbicyclo[4.1.0]heptane is 1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
7-Ethynylbicyclo[4.1.0]heptane has a molecular weight of 120.19 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Structural Characterization and Application in Medicinal Chemistry
7-Azabicyclo[2.2.1]heptane (7-azanorbornane), a structural analog of 7-Ethynylbicyclo[4.1.0]heptane, is a bridged heterocyclic nucleus found in epibatidine. The structural characterization of 7-azabicyclo[2.2.1]heptane is significant for understanding its properties and potential applications in medicinal chemistry (Britvin & Rumyantsev, 2017).
Promoter for Gas Hydrates in Engineering
7-Oxabicyclo[4.1.0]heptane (an oxabicyclic compound) was studied as a novel promoter for gas hydrates. This research is significant in engineering and scientific research fields, particularly for applications in hydrate-based technologies (Seol, Shin, & Park, 2020).
Synthesis of Long Acenes
A key compound for the synthesis of a variety of acenes protected by a carbonyl bridge, related to 7-Ethynylbicyclo[4.1.0]heptane, has been developed. This is particularly valuable for medium-scale preparation in materials chemistry (Levet et al., 2020).
Bromoalkynylation in Organic Synthesis
The palladium-catalyzed bromoalkynylation of C-C double bonds, using derivatives of 7-Ethynylbicyclo[4.1.0]heptane, demonstrates their utility in the synthesis of complex organic molecules. This method provides efficient access to highly functionalized products (Li et al., 2011).
Low-temperature Phase Transitions
Research into the low-temperature phase transitions of small organic molecules, including those related to 7-Ethynylbicyclo[4.1.0]heptane, provides insights into their structural and physical properties. This research is critical in materials science, particularly for understanding the behavior of these molecules under various conditions (Palin et al., 2002).
Propiedades
IUPAC Name |
7-ethynylbicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCPIQLQRAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethynylbicyclo[4.1.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



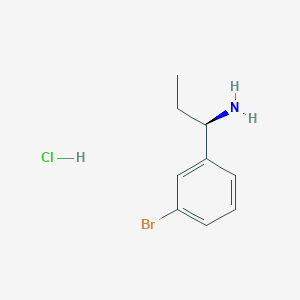
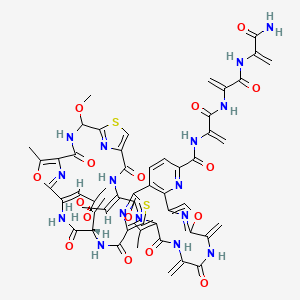
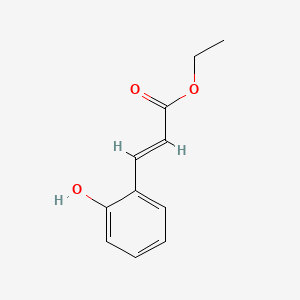
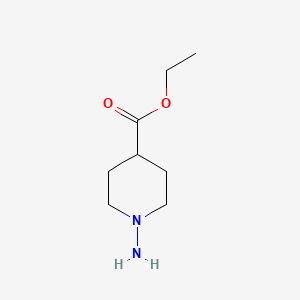

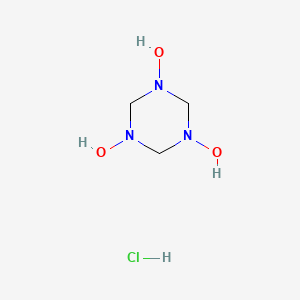
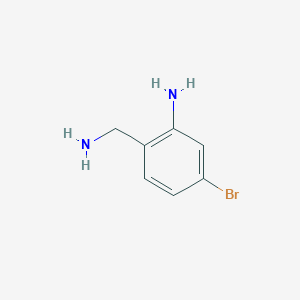
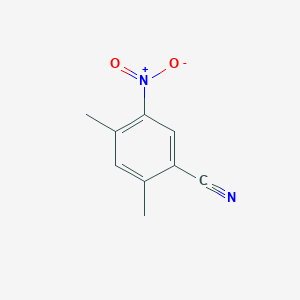
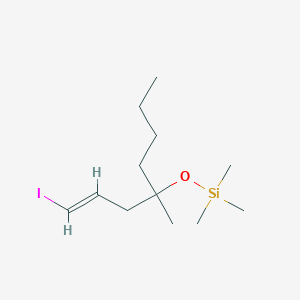
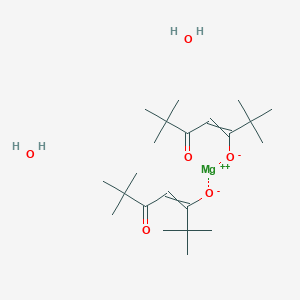
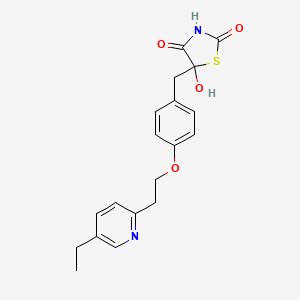
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
